2-Hydrazino-4-methylpyridine hydrochloride

Description

Significance within Pyridine (B92270) Chemistry and Heterocyclic Compounds

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in a vast array of chemical compounds. sci-hub.sechempap.org Its derivatives are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science. sci-hub.sebohrium.com The pyridine ring is a key component in many clinically important drugs, where it can influence the compound's biological activity, solubility, and metabolic stability. nih.govresearchgate.net The unique electronic properties of the pyridine ring, including its basicity and ability to participate in various chemical reactions, make it a versatile building block for medicinal chemists and synthetic organic chemists. chempap.orgnih.gov The incorporation of different functional groups onto the pyridine skeleton allows for the fine-tuning of a molecule's properties, leading to the development of new therapeutic agents and functional materials. nih.gov

Overview of Hydrazine (B178648) Derivatives in Organic Synthesis and Beyond

Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. nih.gov They are widely utilized in organic synthesis as potent nucleophiles, reducing agents, and precursors for the formation of various heterocyclic rings. nih.gov The reactivity of hydrazine derivatives allows them to readily participate in condensation and cyclization reactions, making them indispensable tools for constructing complex molecular architectures. nih.govnih.gov Hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, are stable intermediates that can be further modified or cyclized to produce a diverse range of heterocyclic compounds, such as pyrazoles and triazoles. sci-hub.sechempap.org The versatility of hydrazine derivatives extends to their application in the development of pharmaceuticals and agrochemicals, where the nitrogen-containing heterocycles they form are often associated with a wide spectrum of biological activities. nih.govnih.gov

Structural Context of the Hydrazino and Methyl Moieties on the Pyridine Scaffold

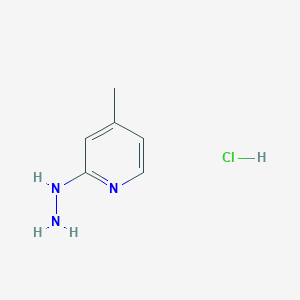

The structure of 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride features a pyridine ring substituted with a hydrazino group at the 2-position and a methyl group at the 4-position. The hydrazino group (-NHNH2) is a key functional group that imparts significant nucleophilic character to the molecule, making the nitrogen atoms readily available for reaction with electrophiles. This group is the primary site of reactivity for the synthesis of fused heterocyclic systems.

The methyl group (-CH3) at the 4-position of the pyridine ring also influences the reactivity of the molecule. As an electron-donating group, it can subtly modulate the electronic properties of the pyridine ring, potentially affecting the reactivity of the hydrazino group and the pyridine nitrogen. The presence and position of this methyl group can also have steric implications, influencing the regioselectivity of reactions and the final conformation of the resulting products. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

| Property | Value |

| Chemical Formula | C6H10ClN3 |

| Molecular Weight | 159.62 g/mol |

| CAS Number | 4931-00-4 |

| Appearance | Solid |

| Synonyms | (4-methylpyridin-2-yl)hydrazine hydrochloride, 2-Hydrazinyl-4-methylpyridine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylpyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPVMJLTBMFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes for 2-Hydrazino-4-methylpyridine (B1357133) Hydrochloride

The most common and well-documented method for synthesizing 2-Hydrazino-4-methylpyridine hydrochloride is through the direct reaction of a corresponding pyridine (B92270) halide with hydrazine (B178648) hydrate (B1144303).

Reaction of Pyridine Halides with Hydrazine Hydrate

The primary route involves the nucleophilic aromatic substitution of 2-chloro-4-methylpyridine (B103993) with hydrazine hydrate. prepchem.com In this reaction, the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the halogen (a good leaving group). This addition is followed by the elimination of the halide ion, resulting in the formation of the 2-hydrazino-4-methylpyridine product. The reaction is typically completed by introducing an acid, such as hydrochloric acid, to form the stable hydrochloride salt. The halogen's position on the pyridine ring is crucial, as substitution is favored at the 2- and 4-positions due to the ability of the nitrogen heteroatom to stabilize the anionic intermediate through resonance. stackexchange.comechemi.comquora.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Stoichiometry

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing side reactions. Key parameters include temperature, the solvent system used, and the molar ratio of the reactants.

Temperature: The reaction is typically conducted at elevated temperatures. A common range is between 100-150°C, with a more optimal temperature often cited between 125-130°C to ensure a rapid substitution reaction with minimal by-product formation. google.com One documented procedure specifies heating at 100°C for 1.5 hours. prepchem.com

Solvent Systems: The choice of solvent is vital as it must solubilize the pyridine halide reactant. Suitable solvents include alcohols (like methanol, ethanol, or n-butanol), amides (such as N,N-dimethylformamide), and alcohol amines. google.com Alcohol amines, particularly N,N-dimethylpropanolamine, are noted to be highly effective. google.com These solvents can also act as acid scavengers, reacting with the hydrogen halide produced during the reaction, which helps to drive the equilibrium towards the product. google.com

Stoichiometry: While the theoretical molar ratio of the pyridine halide to hydrazine hydrate is 1:1, an excess of hydrazine hydrate is almost always used in practice. google.comresearchgate.net A molar ratio of the pyridine halide to hydrazine hydrate between 1:1.5 and 1:1.8 is recommended to ensure the reaction proceeds to completion. google.com This excess is crucial to prevent the competitive formation of dimer by-products. researchgate.net However, a large excess can complicate the recovery of hydrazine hydrate post-reaction, so the ratio must be carefully controlled. google.com For large-scale synthesis, a slow, controlled addition of the pyridine to the hydrazine can maintain an effective excess without requiring a large total volume of hydrazine hydrate. researchgate.net

Table 1: Optimization of Reaction Conditions for Hydrazinopyridine Synthesis

| Parameter | Condition | Rationale / Notes | Reference |

|---|---|---|---|

| Temperature | 100–150 °C (Optimal: 125–130 °C) | Ensures rapid substitution and minimizes by-products. | google.com |

| Solvent | Alcohols, Amides, Alcohol Amines | Solubilizes reactants; can act as an acid scavenger. N,N-dimethylpropanolamine is particularly effective. | google.com |

| Stoichiometry | 1:1.5 to 1:1.8 (Halide:Hydrazine) | Excess hydrazine drives the reaction to completion and prevents dimer formation. | researchgate.netgoogle.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents absorption of atmospheric carbon dioxide by hydrazine hydrate. | google.com |

Novel and Green Synthetic Approaches for Hydrazinopyridine Derivatives

In line with the principles of green chemistry, new methodologies are being developed to improve the safety and environmental profile of hydrazinopyridine synthesis. These include the use of advanced catalyst systems and the exploration of different starting materials and reaction pathways. mdpi.com

Exploration of Catalyst Systems

Modern synthetic chemistry often employs catalysts to enhance reaction efficiency and selectivity. For the synthesis of hydrazinopyridine derivatives, several catalytic strategies have been explored:

Mixed Catalyst Systems: For the preparation of the pyridine halide precursors, mixed catalyst systems, such as a combination of palladium on carbon (Pd/C) and platinum on carbon (Pt/C), have been shown to improve the selectivity and rate of hydrogenation reactions. google.comgoogle.com

Nickel and Copper Catalysis: A Ni(II)-bipyridine complex has been used to catalyze the photochemical C-N coupling of heteroaryl chlorides with hydrazides. organic-chemistry.org Furthermore, copper iodide (CuI) in conjunction with ligands like 4-hydroxy-l-proline has been effective in catalyzing the coupling of aryl bromides with N-Boc hydrazine. organic-chemistry.org These methods offer pathways for forming the crucial carbon-nitrogen bond under specific conditions.

Alternative Precursors and Reaction Pathways

Moving away from traditional halide precursors can offer advantages in terms of availability and reactivity.

Catalyst-Free Reactions: Some modern approaches for synthesizing hydrazine derivatives are entirely catalyst-free. One such method involves a three-component reaction that proceeds through the in-situ formation of a diaziridine intermediate, which then undergoes a ring-opening cascade. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, represents a significant green chemistry approach. minarjournal.com This technique can dramatically reduce reaction times and energy consumption for the synthesis of hydrazone derivatives. minarjournal.com

Organocatalysis: L-proline has been used as an efficient and reusable organocatalyst for the synthesis of hydrazide derivatives through solvent-free mechanical grinding, which offers high yields and short reaction times. mdpi.com

Regioselective Synthesis Considerations

Regioselectivity is a cornerstone of synthetic organic chemistry, ensuring that a reaction occurs at the correct position on a molecule. In the synthesis of 2-Hydrazino-4-methylpyridine, the substitution of the leaving group at the C-2 position is highly favored.

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This electron deficiency is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen. youtube.com When a nucleophile, such as hydrazine, attacks the C-2 or C-4 position, the resulting anionic intermediate (a Meisenheimer complex) is stabilized by a resonance structure where the negative charge is located on the electronegative nitrogen atom. stackexchange.comechemi.com This stabilization is not possible if the attack occurs at the C-3 or C-5 position. stackexchange.comechemi.com

Therefore, in the reaction with 2-chloro-4-methylpyridine, the incoming hydrazine nucleophile will selectively attack the C-2 position, leading to the desired product with high regioselectivity. The presence of substituents can further influence this selectivity through steric and electronic effects. For instance, bulky substituents adjacent to a reaction site can hinder nucleophilic attack, directing it to a less sterically crowded position. researchgate.net

Reactivity and Derivatization Studies of 2 Hydrazino 4 Methylpyridine Hydrochloride

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases

The reaction of 2-Hydrazino-4-methylpyridine (B1357133) with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of stable hydrazone derivatives. This condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org The reaction is often catalyzed by a small amount of acid.

The resulting products, (4-methylpyridin-2-yl)hydrazones, are valuable intermediates in their own right. The formation of these hydrazones is a fundamental step in the classical Wolff-Kishner reduction and serves as a precursor for the synthesis of various fused heterocyclic systems. organic-chemistry.orgbeilstein-journals.org For instance, the reaction of 2-hydrazinopyridine (B147025) with various monosaccharides, such as D-glucose and D-fructose, has been shown to yield the corresponding sugar hydrazones, which exist primarily in their acyclic forms. nih.gov This reactivity is directly analogous to that expected for the 4-methyl derivative.

Table 1: Examples of Hydrazone Formation with 2-Hydrazinopyridine Analogues

| Carbonyl Compound | Hydrazine (B178648) Derivative | Product | Reaction Conditions | Reference |

| D-Glucose | 2-Hydrazinopyridine | D-Glucose (pyridin-2-yl)hydrazone | Not specified | nih.gov |

| Benzaldehyde | 2-Hydrazinopyridine | Benzaldehyde (pyridin-2-yl)hydrazone | In situ formation during cyclization | researchgate.net |

| α-Keto acids | 2-Hydrazinopyridine | α-Keto acid (pyridin-2-yl)hydrazone | In situ formation during cyclization | scispace.comrsc.org |

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazones derived from 2-Hydrazino-4-methylpyridine are key precursors for synthesizing bicyclic heterocyclic compounds where a new ring is fused to the pyridine (B92270) core.

One of the classical applications of hydrazines in heterocyclic synthesis is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. For 2-Hydrazino-4-methylpyridine, reaction with a β-ketoester like ethyl acetoacetate (B1235776) would lead to an intermediate hydrazone that can subsequently cyclize. Intramolecular condensation then yields a pyrazolone (B3327878) ring fused to the pyridine scaffold. A patent for the synthesis of substituted dihydropyrazolones for treating cardiovascular diseases includes (4-methylpyridin-2-yl)hydrazine as a key reagent, reacting it with derivatives of 3-oxobutanoic acid to form the corresponding pyrazolone products. google.com This confirms the utility of the title compound in creating these important heterocyclic structures.

Fused triazole systems, specifically nih.govresearchgate.netscispace.comtriazolo[4,3-a]pyridines, are readily accessible from 2-hydrazinopyridines. A common and efficient method involves the oxidative cyclization of the intermediate hydrazone formed from the reaction of 2-hydrazinopyridine with an aldehyde. researchgate.net Various oxidizing agents, including iodine, N-bromosuccinimide (NBS), and potassium iodide with an oxidant like tert-butyl hydroperoxide (TBHP), can effect this transformation. researchgate.netscispace.comrsc.org The reaction proceeds through the formation of the hydrazone, which then undergoes an intramolecular electrophilic cyclization onto the pyridine ring nitrogen, followed by oxidation to form the stable aromatic triazole ring. beilstein-journals.org Studies on various substituted 2-hydrazinopyridines show that this reaction is general and tolerant of different functional groups on both the pyridine and aldehyde components. scispace.comrsc.org

The synthesis of fused thiadiazole rings, such as beilstein-journals.orgnih.govscispace.comthiadiazolo[3,2-a]pyridines, typically involves a thiosemicarbazide (B42300) intermediate. 2-Hydrazino-4-methylpyridine can react with an isothiocyanate to form the corresponding N-pyridin-2-ylthiosemicarbazide. This intermediate can then undergo dehydrative cyclization, often promoted by an acid or a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC), to yield the fused thiadiazole system. vulcanchem.com

Table 2: Synthesis of Fused Heterocycles from 2-Hydrazinopyridine Derivatives

| Reactant 1 | Reactant 2 | Product System | Reagents/Conditions | Reference |

| 2-Hydrazinopyridine | Aryl α-keto acid | nih.govresearchgate.netscispace.comTriazolo[4,3-a]pyridine | KI (cat.), TBHP, Na₂CO₃, 130 °C | scispace.comrsc.org |

| 2-Hydrazinopyridine | Aromatic aldehyde | nih.govresearchgate.netscispace.comTriazolo[4,3-a]pyridine | NBS, DBU, CH₂Cl₂, rt | researchgate.net |

| 2-Hydrazinopyridine | D-Xylose | 3-(D-xylo-tetritol-1-yl)- nih.govresearchgate.netscispace.comtriazolo[4,3-a]pyridine | 1. Hydrazone formation; 2. Br₂/MeOH | nih.gov |

| Pyridine thiosemicarbazide | (Self-cyclization) | nih.govresearchgate.netscispace.comTriazolo[4,3-a]pyridin-3-amine | DCC, Acetone, rt | vulcanchem.com |

Nucleophilic Substitution Reactions Involving the Hydrazino Group

The hydrazino group possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal -NH₂ group is generally the more reactive site for nucleophilic attack. Consequently, 2-Hydrazino-4-methylpyridine hydrochloride can undergo reactions such as acylation and alkylation.

Acylation can be achieved by reacting it with acyl chlorides or anhydrides. The reaction typically occurs at the terminal nitrogen to form N-acyl-N'-(4-methylpyridin-2-yl)hydrazine derivatives. These products are stable and can be used as intermediates for further synthesis, including the preparation of fused heterocycles. Similarly, alkylation with alkyl halides would yield alkylated hydrazine derivatives.

It is noteworthy that the synthesis of the parent compound often involves a nucleophilic aromatic substitution (SNAr) reaction, where 2-chloro-4-methylpyridine (B103993) is treated with hydrazine hydrate (B1144303). In this case, hydrazine acts as the nucleophile to displace the chloride ion from the pyridine ring.

Oxidation and Reduction Pathways

The hydrazino group and the pyridine ring can both be subject to oxidation and reduction under different conditions.

Oxidation: As mentioned previously, the oxidation of intermediate hydrazones is a key step in the synthesis of fused triazole rings. beilstein-journals.orgnih.govrsc.org Direct oxidation of hydrazines can be complex. Strong oxidizing agents may lead to the cleavage of the N-N bond and the formation of 2-amino-4-methylpyridine (B118599) or even deamination to produce 4-methylpyridine (B42270). Milder oxidation might yield a diazene (B1210634) intermediate, (4-methylpyridin-2-yl)diazene, although such species are often unstable.

Reduction: The most significant reduction pathway involving 2-Hydrazino-4-methylpyridine is its use in the Wolff-Kishner reduction. In this reaction, the hydrazine first condenses with an aldehyde or ketone to form a hydrazone. Under strongly basic conditions (e.g., KOH or potassium tert-butoxide) and high temperatures, the hydrazone is converted to the corresponding alkane, with the evolution of nitrogen gas providing the thermodynamic driving force for the reaction.

The pyridine ring itself is aromatic and generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation with catalysts like platinum oxide (PtO₂) or rhodium at high pressures, the pyridine ring can be reduced to a piperidine (B6355638) ring. researchgate.netresearchgate.net Selective reduction of a nitro group on an aromatic ring can also be achieved using hydrazine hydrate in the presence of a Pd/C catalyst, a process known as catalytic transfer hydrogenation. organic-chemistry.orgnih.gov This highlights the reducing potential of the hydrazine/catalyst system, which could potentially be applied to other reducible functional groups on derivatives of the title compound.

Functional Group Interconversions and Further Derivatization

The derivatives of this compound serve as platforms for a wide array of further chemical modifications.

Derivatization of Hydrazones: The hydrazones formed from condensation reactions can be acylated at the remaining N-H position or used in cycloaddition reactions.

Modification of Fused Rings: The nih.govresearchgate.netscispace.comtriazolo[4,3-a]pyridine core can undergo further substitution. For example, polyhydroxyalkyl side chains attached to the triazole ring (derived from sugar hydrazones) can be acetylated using acetic anhydride (B1165640) to protect the hydroxyl groups. nih.gov

N-Alkylation/Acylation: As discussed in section 3.3, the hydrazino group can be functionalized through acylation or alkylation, providing a route to a diverse library of substituted hydrazine derivatives. These derivatives can then be used in subsequent synthetic steps.

This versatility allows for the strategic modification of the molecule to build complex chemical structures and libraries of compounds for various applications.

Insufficient Information Available for "this compound" Coordination Chemistry

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the coordination chemistry of "this compound" and its derivatives that adheres to the provided detailed outline.

The performed searches did not yield specific studies detailing the coordination modes, structural characterization (mononuclear, binuclear, trinuclear architectures), stereochemistry, or electrochemical properties of metal complexes formed directly with the 2-Hydrazino-4-methylpyridine ligand. The available literature primarily focuses on related, but structurally distinct, classes of compounds such as:

Hydrazone Schiff Bases: Many studies focus on the metal complexes of hydrazones, which are compounds formed by the condensation reaction of a hydrazine (like 2-hydrazino-4-methylpyridine) with an aldehyde or ketone. While these are derivatives, their coordination chemistry is dictated by the newly formed imine group and is not representative of the parent hydrazine ligand itself.

Other Substituted Pyridines: Research is available on the coordination complexes of other pyridine derivatives, such as aminopyridines or hydroxypyridines. However, the electronic and steric properties of the hydrazino group (-NHNH2) are unique, and therefore, the coordination behavior of these analogues cannot be directly extrapolated to 2-hydrazino-4-methylpyridine.

Different Hydrazine Ligands: The coordination chemistry of hydrazine and its other substituted derivatives with various metal ions has been explored, but specific data for the 4-methylpyridine substituted variant is not present in the search results.

Coordination Chemistry of 2 Hydrazino 4 Methylpyridine Hydrochloride and Its Derivatives

Electrochemical Investigations of Coordination Compounds

Generating content for these sections without specific supporting data would lead to speculation and would not meet the required standards of scientific accuracy. Therefore, the article cannot be constructed as requested.

Magnetic Properties of Transition Metal Complexes with 2-Hydrazino-4-methylpyridine (B1357133) Derivatives

The magnetic properties of transition metal complexes are fundamentally dictated by the number of unpaired electrons in the d-orbitals of the metal ion and the nature of the interactions between these paramagnetic centers. In complexes involving 2-hydrazino-4-methylpyridine and its derivatives, the ligand can facilitate a range of magnetic behaviors, from simple paramagnetism to more complex cooperative phenomena such as antiferromagnetic or ferromagnetic coupling. The specific magnetic characteristics of these complexes are influenced by the identity of the transition metal, its oxidation state, the coordination geometry, and the precise structure of the ligand, which can act as a bridge between metal centers.

Research into the magnetic properties of coordination complexes often involves techniques such as magnetic susceptibility measurements at various temperatures. These studies provide insights into the electronic structure and the nature of magnetic exchange interactions. The magnetic moment (µ_eff_), calculated from these measurements, is a key parameter for characterizing the magnetic state of a complex.

General Principles of Magnetism in Transition Metal Complexes

The magnetic behavior of transition metal complexes can be broadly categorized as follows:

Diamagnetism: Complexes with no unpaired electrons are repelled by a magnetic field.

Paramagnetism: Complexes with one or more unpaired electrons are attracted to a magnetic field. The magnetic moments of these complexes are typically temperature-dependent and can be approximated by the spin-only formula, although orbital contributions can also be significant. libretexts.org

Ferromagnetism: This occurs when there is a cooperative alignment of spins in the same direction, leading to a strong attraction to a magnetic field.

Antiferromagnetism: In these materials, adjacent spins align in opposite directions, leading to a cancellation of the net magnetic moment at low temperatures. rsc.org

The geometry of the complex plays a crucial role in determining its magnetic properties. For instance, octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.83-3.4 B.M., whereas tetrahedral Ni(II) complexes have higher magnetic moments, generally between 3.5 and 4.2 B.M. uwimona.edu.jmfizika.si Square planar complexes of Ni(II) are often diamagnetic. libretexts.org Similarly, the magnetic moments of Co(II) complexes are indicative of their coordination environment, with high-spin octahedral complexes showing moments in the range of 4.3-5.2 B.M. rsc.org

Magnetic Exchange Interactions

In polynuclear complexes, where two or more metal ions are in close proximity, magnetic exchange interactions can occur, transmitted through bridging ligands. The nature of the bridging ligand, including the atoms involved in the bridge and the bridge angle, significantly influences the sign (ferromagnetic or antiferromagnetic) and magnitude of the exchange coupling.

For instance, in dinuclear copper(II) complexes, the bridging ligand can mediate either ferromagnetic or antiferromagnetic interactions. rsc.org The strength of this interaction is often quantified by the exchange parameter, J. A positive J value indicates ferromagnetic coupling, while a negative J value signifies antiferromagnetic coupling. Studies on related pyrimidine-bridged dinuclear complexes have shown antiferromagnetic coupling for Mn(II), Co(II), Ni(II), and Cu(II) ions. rsc.org

Data from Related Systems

To illustrate the types of magnetic data obtained for similar classes of compounds, the following tables present findings from studies on transition metal complexes with related hydrazine (B178648) and pyridine-based ligands. It is important to note that these data are for derivatives and not for 2-hydrazino-4-methylpyridine hydrochloride itself.

Table 1: Magnetic Moments of some Transition Metal Complexes with Hydrazone Derivatives

| Metal Ion | Complex Geometry | Magnetic Moment (B.M.) | Reference |

| Fe(III) | Octahedral | 5.85 | chemistryjournal.net |

| Cr(III) | Octahedral | 3.75 | chemistryjournal.net |

| VO(IV) | Square Pyramidal | 1.67 | chemistryjournal.net |

| Cu(II) | Octahedral | 1.50 | jocpr.com |

| Mn(II) | Octahedral | 4.57 | jocpr.com |

Table 2: Magnetic Data for Trinuclear Transition Metal Complexes with a Bridging Triazole Derivative mdpi.com

| Metal Ion | χ_m_T at 300 K (cm³ K mol⁻¹) | Curie Constant (C) | Weiss Constant (θ) (K) | Exchange Parameter (J) (K) |

| Mn(II) | 13.05 | 13.1 | -10.5 | -0.4 |

| Co(II) | 9.5 | 8.0 | -110 | - |

| Ni(II) | 4.1 | 4.1 | -45 | -7.5 |

| Cu(II) | 1.4 | 1.4 | -85 | -45 |

Note: The data presented in these tables are for complexes with ligands structurally related to 2-hydrazino-4-methylpyridine and are intended to provide a general understanding of the magnetic properties of such coordination compounds.

Catalytic Applications Involving 2 Hydrazino 4 Methylpyridine Hydrochloride Scaffolds

Utilization as Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, the efficacy of a catalyst often hinges on the design of the organic ligand that surrounds the metal center. Ligands play a crucial role in modulating the steric and electronic properties of the metal, thereby influencing the catalyst's activity, selectivity, and stability.

Scaffolds derived from 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride are prime candidates for the development of novel ligands. The pyridine (B92270) nitrogen can act as a Lewis basic site to coordinate with a transition metal, while the hydrazine (B178648) group can be functionalized to create bidentate or polydentate ligands. For instance, condensation of the hydrazine with various aldehydes or ketones would yield a library of hydrazone ligands. These N,N'-donor ligands could then be used to form stable complexes with a range of transition metals such as ruthenium, palladium, nickel, and copper. rsc.orgmdpi.com

The catalytic activity of such metal-hydrazone complexes has been demonstrated in various reactions, including oxidations and N-alkylation of hydrazides. rsc.orgmdpi.com The 4-methyl group on the pyridine ring could also provide a subtle steric influence on the catalytic pocket, potentially leading to enhanced selectivity in certain transformations.

Table 1: Potential Homogeneous Catalytic Applications of Metal Complexes with Ligands Derived from 2-Hydrazino-4-methylpyridine

| Potential Reaction | Metal Center | Ligand Type | Expected Role of Ligand |

| Cross-coupling Reactions | Palladium, Nickel | Pyridyl-hydrazone | Stabilize the metal center, influence reductive elimination |

| Hydrogenation | Ruthenium, Iridium | Chiral Pyridyl-hydrazone | Induce enantioselectivity |

| Oxidation Reactions | Manganese, Iron | Pyridyl-hydrazone | Modulate redox potential of the metal |

| Polymerization | Nickel, Titanium | Pyridyl-hydrazone | Control polymer chain growth and stereochemistry |

This table is illustrative and based on the known catalytic activities of similar pyridine and hydrazone-based ligands, as direct research on 2-Hydrazino-4-methylpyridine hydrochloride-derived catalysts is not currently available.

Role in Heterogeneous Catalysis, including Nanoparticle-Based Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The 2-Hydrazino-4-methylpyridine scaffold could be instrumental in the design of novel heterogeneous catalysts.

One approach involves the immobilization of metal complexes, featuring ligands derived from 2-Hydrazino-4-methylpyridine, onto solid supports such as silica, alumina, or polymers. The pyridine or a functionalized part of the hydrazone ligand could be covalently attached to the support, creating a robust and reusable catalyst.

Furthermore, the functionalization of nanoparticles with ligands derived from this scaffold presents an exciting avenue. The high surface-area-to-volume ratio of nanoparticles can lead to a high density of active catalytic sites. The pyridine and hydrazone moieties could act as anchoring groups to stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and longevity. While the synthesis of azine derivatives using nickel-based heterogeneous catalysts has been reported, the specific use of 2-Hydrazino-4-methylpyridine in this context is yet to be explored. mdpi.com

Table 2: Potential Heterogeneous Catalytic Systems Incorporating the 2-Hydrazino-4-methylpyridine Scaffold

| Catalyst Type | Support Material | Functionalization Strategy | Potential Application |

| Immobilized Metal Complex | Silica, Polymer | Covalent attachment of pyridyl-hydrazone ligand | Continuous flow reactions |

| Functionalized Nanoparticles | Gold, Palladium | Coordination of pyridyl-hydrazone to nanoparticle surface | Selective hydrogenation, C-C coupling |

| Metal-Organic Frameworks | N/A | Incorporation of the scaffold as an organic linker | Gas storage and catalysis |

This table represents potential applications based on established principles of heterogeneous catalysis, pending specific experimental validation for the this compound scaffold.

Catalytic Activity in Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science, is a major focus of MCRs.

Hydrazine derivatives are frequently employed as key building blocks in MCRs for the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyrimidines. nih.gov While hydrazine hydrate (B1144303) is a common reagent in these reactions, the use of a more complex hydrazine derivative like 2-Hydrazino-4-methylpyridine could introduce additional functionality and structural diversity into the final products.

Moreover, metal complexes derived from 2-Hydrazino-4-methylpyridine could themselves act as catalysts for MCRs. The metal center could activate the substrates, while the ligand scaffold could influence the stereochemical outcome of the reaction. The synthesis of pyranopyrazole scaffolds through four-component reactions often utilizes a catalyst, and a novel catalyst based on the title compound could offer unique advantages. nih.gov

Table 3: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Role of 2-Hydrazino-4-methylpyridine | Target Heterocycle | Potential Catalyst |

| Pyrazole (B372694) Synthesis | Reactant (Hydrazine source) | Substituted Pyrazoles | Acid or base catalyst |

| Pyranopyrazole Synthesis | Reactant (Hydrazine source) | Fused Pyranopyrazoles | Organocatalyst or metal catalyst |

| Biginelli-type Reaction | Potential Catalyst (as a Lewis base) | Dihydropyrimidinones | N/A |

The potential roles outlined in this table are based on the known reactivity of hydrazine derivatives and the principles of multicomponent reaction design.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of the atoms in the crystal, a three-dimensional model of the electron density can be generated, revealing the precise location of each atom.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a molecule. A suitable single crystal of 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the 2-hydrazinyl-4-methylpyridin-1-ium cation.

This analysis would confirm the planar geometry of the pyridine (B92270) ring and the spatial arrangement of the hydrazino and methyl substituents. Crucially, it would also elucidate the supramolecular architecture of the crystal lattice. This includes identifying and characterizing intermolecular forces, such as hydrogen bonds between the hydrazinium (B103819) group (N-H) and the pyridinium (B92312) ion (N+-H) as donors and the chloride anion (Cl⁻) as an acceptor. These interactions govern the packing of the molecules in the crystal. While SCXRD is a powerful tool for this purpose, a search of publicly available crystallographic databases did not yield a published crystal structure for 2-Hydrazino-4-methylpyridine hydrochloride.

Table 1: Hypothetical Crystallographic Data Presentation This table illustrates how data from an SCXRD experiment would be presented. No experimental data is currently published for this specific compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀ClN₃ |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification, purity assessment, and the detection of different polymorphic forms. For this compound, a PXRD analysis would confirm the crystallinity of the bulk material and could be used as a reference standard for quality control. However, no experimental powder diffraction pattern for this compound is currently available in the searched scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. It provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum would be expected to show several characteristic bands. These would include N-H stretching vibrations from the -NHNH₃⁺ group, typically appearing as broad bands in the 3200-2800 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from the aromatic pyridine ring. While these are the expected regions for absorption, a specific, published FT-IR spectrum for this compound could not be located.

Table 2: Expected FT-IR Vibrational Modes This table outlines the functional groups and their expected vibrational frequency ranges. No experimental data is currently published for this specific compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NHNH₃⁺ | ~3200 - 2800 (broad) |

| Aromatic C-H Stretch | Pyridine Ring C-H | ~3100 - 3000 |

| Aliphatic C-H Stretch | -CH₃ | ~3000 - 2850 |

| C=N, C=C Stretch | Pyridine Ring | ~1600 - 1400 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light from a laser and analyzing the frequency shifts in the scattered light. Raman is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in an FT-IR spectrum. A Raman spectrum of this compound would provide additional information on the vibrations of the pyridine ring's carbon skeleton and the N-N bond of the hydrazino group. No published Raman spectrum for this specific compound was identified in the literature search.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of a molecule in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would provide distinct signals for each chemically unique proton. This would include signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and signals for the protons of the hydrazino group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the protonated ring nitrogen and the electron-donating effects of the other substituents.

¹³C NMR spectroscopy would show a signal for each unique carbon atom, including the distinct carbons of the pyridine ring and the carbon of the methyl group. Together, ¹H and ¹³C NMR spectra allow for an unambiguous assignment of the compound's covalent structure. Despite the utility of this technique, specific and assigned NMR spectral data for this compound were not found in the reviewed literature.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the hydrazino moiety.

The aromatic region would typically display signals for the three protons on the pyridine ring. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded, appearing furthest downfield. The protons at positions 3 (H-3) and 5 (H-5) would appear at intermediate chemical shifts. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which confirm their connectivity. The methyl group (-CH₃) at position 4 would appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. The protons of the hydrazino group (-NHNH₃⁺) are exchangeable and may appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 | ~8.0 - 8.2 | Doublet (d) |

| H-5 | ~6.8 - 7.0 | Doublet (d) |

| H-3 | ~6.7 - 6.9 | Singlet (s) or narrow doublet |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom attached to the hydrazino group (C-2) is expected to be significantly deshielded due to the electronegativity of the attached nitrogens, appearing far downfield. The other aromatic carbons (C-3, C-4, C-5, C-6) will have chemical shifts characteristic of substituted pyridines. testbook.com The methyl carbon will appear at a high field (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 - 165 |

| C-6 | ~148 - 152 |

| C-4 | ~147 - 150 |

| C-5 | ~115 - 120 |

| C-3 | ~110 - 115 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum of this compound would confirm the coupling between H-5 and H-6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign which proton is attached to which carbon in the pyridine ring (e.g., correlating the H-6 signal to the C-6 signal) and to confirm the assignment of the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations between the methyl protons and carbons C-3, C-4, and C-5 would confirm the position of the methyl group.

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic structure of the molecule by examining how it interacts with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions due to π → π* transitions within the aromatic pyridine ring and n → π* transitions associated with the non-bonding electrons on the nitrogen atoms of the hydrazino group. researchgate.net

Studies on similar pyridine derivatives show that the position of the absorption maxima (λₘₐₓ) can be sensitive to the polarity of the solvent. researchgate.net In polar protic solvents, hydrogen bonding with the hydrazino group can lead to a hypsochromic (blue) shift of the n → π* transition band compared to its position in aprotic solvents. Conversely, π → π* transitions may exhibit a slight bathochromic (red) shift with decreasing solvent polarity. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | ~230 - 290 | Characteristic of the substituted pyridine ring. |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many aromatic compounds are fluorescent, some substituted pyridines, particularly certain hydrazino derivatives, are known to be non-emissive. researchgate.net This lack of fluorescence, or very low quantum yield, can be attributed to efficient non-radiative decay pathways (such as internal conversion or intersystem crossing) that allow the excited state to return to the ground state without emitting a photon. Therefore, this compound is not expected to exhibit significant fluorescence.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound, the molecular ion of the free base (C₆H₉N₃) would be observed at an m/z of approximately 123.16. The high-resolution mass spectrum would confirm the elemental composition.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydrazino group is a common pathway for amine-like structures. wikipedia.org

Loss of Neutral Molecules: The molecule may lose small, stable neutral molecules such as N₂H₃ or N₂H₄.

Ring Fragmentation: The stable pyridine ring can also fragment, although this often requires higher energy. A key fragment would be the loss of the hydrazino group to give a methylpyridine cation (m/z 92).

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Hydrazino-4-methylpyridine

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 123 | [C₆H₉N₃]⁺• | Molecular Ion (M⁺•) |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical |

| 92 | [M - N₂H₃]⁺ | Loss of a hydrazinyl radical |

Note: The observed fragmentation pattern can vary significantly depending on the ionization method used (e.g., EI, ESI).

Lack of Publicly Available Research Data Hinders Detailed Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the advanced spectroscopic and structural analysis of this compound. Specifically, detailed studies employing thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its stability and decomposition pathways are not readily found. Similarly, morphological characterization using advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for this particular compound appears to be unpublished or not widely disseminated.

While thermal and microscopic analyses are standard methods for characterizing chemical compounds, providing critical insights into their physical and chemical properties, the absence of such specific data for this compound prevents a thorough and scientifically accurate discussion as outlined. The generation of a detailed article with research findings and data tables on these specific analytical techniques for this compound is therefore not possible at this time.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the data required for a comprehensive report on the thermal and morphological properties of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine a molecule's geometry and predict its spectroscopic behavior.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. For 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its equilibrium geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure determination provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Illustrative Optimized Geometrical Parameters While data for the title compound is not available, the following table shows representative optimized geometrical parameters for a related hydrazine (B178648) derivative, demonstrating the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-N (Pyridine Ring) | 1.34 |

| C-C (Pyridine Ring) | 1.39 |

| N-N (Hydrazine) | 1.45 |

| N-H (Hydrazine) | 1.02 |

| C-H (Methyl) | 1.09 |

| Bond Angles | |

| C-N-C (Pyridine Ring) | 117.0 |

| C-C-N (Pyridine Ring) | 123.0 |

| N-N-H (Hydrazine) | 109.5 |

| Dihedral Angles | |

| C-C-N-N | 180.0 |

| Note: The data in this table is hypothetical and serves as an example of typical DFT calculation outputs for a similar molecule. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT is a reliable method for predicting various spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming molecular structures. Calculations on hydrazine derivatives have shown good concordance between theoretical and experimental NMR data. mdpi.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated to help assign experimental bands to specific molecular vibrations, such as N-H stretching in the hydrazine group or C=N stretching in the pyridine (B92270) ring. Studies on related compounds like 4-pyridinecarboxylic acid hydrazine show that hydrogen bonding leads to a red shift in the N-H stretching frequency. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. Studies on other hydrazinopyridine derivatives have identified multiple absorption maxima corresponding to π→π* transitions within the conjugated system. researchgate.net

Illustrative Predicted Spectroscopic Data The following table provides an example of predicted spectroscopic data for a related substituted pyridine.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - NH₂ | 3.5 - 4.5 |

| ¹³C NMR | Chemical Shift (ppm) - C-hydrazine | 155 - 165 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3200 - 3400 |

| UV-Vis | Absorption Maximum (λ_max, nm) | ~240, ~280, ~350 |

| Note: These values are representative examples based on studies of similar compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile and are not specific to the title compound. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. malayajournal.org

For 2-Hydrazino-4-methylpyridine hydrochloride, the HOMO is expected to be localized on the electron-rich hydrazine group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring. The energy gap would indicate the molecule's propensity to engage in charge transfer interactions.

Illustrative FMO Data for a Related Molecule The table below presents FMO data calculated for a substituted imidazole, illustrating the typical values obtained.

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

| Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serves as an illustrative example. malayajournal.org |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. deeporigin.com It illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potentials. researchgate.net

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine ring and the terminal amino group of the hydrazine moiety, indicating these as primary sites for electrophilic interaction. nih.govrsc.org Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the hydrazinium (B103819) ion and the methyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the nitrogen atoms into antibonding orbitals of the pyridine ring. These intramolecular charge transfer events contribute significantly to the molecule's stability. Studies on similar hydrazine derivatives have used NBO analysis to understand N-N bond strengths and the effects of substituents. researchgate.netnih.gov

Illustrative NBO Interaction Data This table shows typical donor-acceptor interactions and their stabilization energies for a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) on Hydrazine | π* (C-C in Pyridine) | 5.50 |

| LP (N) on Pyridine | σ* (N-N on Hydrazine) | 2.15 |

| σ (C-H on Methyl) | σ* (C-C in Pyridine) | 3.20 |

| Note: LP denotes a lone pair. The values are representative and not specific to the title compound. |

Potential Energy Surface (PES) Mapping for Conformational Stability

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. uni-muenchen.de By systematically varying a specific dihedral angle and optimizing the rest of the geometry at each step, a PES map can be generated. researchgate.netyoutube.com This map reveals the relative energies of different conformers and the energy barriers for rotation around specific bonds.

For this compound, a PES scan could be performed by rotating the C-N bond connecting the hydrazine group to the pyridine ring. This would identify the most stable conformer (the global minimum on the PES) and any rotational barriers, providing insight into the molecule's flexibility and preferred three-dimensional structure. researchgate.net

Topological Analyses (e.g., AIM, ELF, Fukui Functions)

There are currently no available studies that have performed quantum chemical topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), or Fukui Functions, on this compound.

These analyses are crucial for a deep understanding of the electronic structure and reactivity of a molecule.

AIM analysis would allow for the precise definition of atomic basins and the characterization of chemical bonds based on the topology of the electron density. This could quantify the covalent and ionic character of the bonds within the pyridine ring and the hydrazino substituent.

ELF analysis would map the electron localization in the molecule, providing a visual representation of core electrons, covalent bonds, and lone pairs. This would be particularly insightful for understanding the electron distribution around the nitrogen atoms.

Fukui Functions are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

Without such studies, a quantitative description of the bonding and reactivity of this compound from a topological perspective remains unavailable.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature.

MD simulations are powerful computational tools used to study the time-dependent behavior of molecules. For this compound, MD simulations could provide valuable information regarding:

Conformational Sampling: The hydrazino group can rotate relative to the pyridine ring, leading to different molecular conformations. MD simulations would allow for the exploration of the potential energy surface to identify low-energy, stable conformers and the energy barriers between them.

Intermolecular Interactions: In a condensed phase, such as in a solvent or a crystal, MD simulations can model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between molecules of this compound and their surroundings. This is essential for understanding its solubility, aggregation behavior, and interactions with biological macromolecules.

The absence of such simulations means that the dynamic behavior and interaction patterns of this compound at an atomistic level have not been characterized.

Ligand-Protein Binding Affinity Predictions through Molecular Docking Studies

There is a lack of published molecular docking studies that predict the binding affinity of this compound to specific protein targets.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is fundamental in drug discovery and molecular biology. If such studies were conducted, they would involve:

Selection of a relevant protein target.

Computational prediction of the binding pose of this compound within the protein's binding site.

Calculation of a docking score, which is an estimate of the binding free energy and is used to predict the binding affinity.

As no such studies are available, there are no computational predictions regarding the potential biological targets of this compound or its efficacy as a ligand.

Medicinal Chemistry Research and Biological Activity Potential Excluding Clinical Trials

Investigation of Anticancer Potential

There is currently no publicly available scientific literature detailing the investigation of the anticancer potential of 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride. Research into its effects on cancer cell lines, receptor interactions, and cellular signaling pathways has not been reported.

No research data has been published on the antiproliferative effects of 2-Hydrazino-4-methylpyridine hydrochloride against the human liver cancer cell line HepG2 or the human lung cancer cell line A549. Consequently, there is no data to present in a table format regarding its efficacy against these or any other cancer cell lines.

There are no available studies in the scientific literature that investigate the potential of this compound to act as an antagonist for the Retinoid X receptor alpha (RXRα) or any other receptors implicated in cancer progression.

No research has been published that examines the effects of this compound on any cellular signaling pathways that are relevant to cancer biology.

Assessment of Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

A thorough review of scientific literature did not yield any studies that have assessed the antimicrobial properties of this compound. While the broader class of hydrazine (B178648) derivatives has been a subject of antimicrobial research, no specific data exists for this particular compound.

There is no published data on the inhibitory activity of this compound against any bacterial, viral, or fungal pathogens. Therefore, a data table of its inhibitory concentrations (e.g., MIC, IC50) cannot be provided.

As there are no studies demonstrating the antimicrobial activity of this compound, its mechanism of action against microorganisms has not been investigated or elucidated.

Applications in Materials Science

Role as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and ultimately the properties of the resulting MOF. While direct synthesis of MOFs using 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride as the primary ligand is not extensively documented in publicly available research, its molecular structure suggests significant potential as a building block for such materials.

Nitrogen-containing heterocyclic compounds, such as pyridine (B92270) and its derivatives, are widely employed as ligands in the synthesis of MOFs due to the strong coordination ability of the nitrogen atoms. The pyridine nitrogen in 2-Hydrazino-4-methylpyridine can coordinate to a metal center. Furthermore, the hydrazino group (-NHNH2) offers additional coordination sites through its two nitrogen atoms, potentially leading to the formation of polynuclear clusters or acting as a bridging ligand to connect multiple metal centers. This multi-dentate coordination capability is a desirable feature for creating stable, high-dimensional MOF architectures.

The synthesis of MOFs often involves the reaction of a metal salt with an organic ligand under solvothermal conditions. It is conceivable that 2-Hydrazino-4-methylpyridine hydrochloride could be utilized in a similar fashion to create novel MOFs with unique structural and functional properties, suitable for applications in gas storage, separation, and catalysis. The hydrochloride form of the compound would likely be deprotonated in situ during the MOF synthesis.

Potential in Designing Functional Materials with Specific Electronic or Optical Properties

The electronic and optical properties of materials are intrinsically linked to their molecular structure. The combination of a pyridine ring and a hydrazino group in this compound suggests that it could be a valuable component in the design of functional materials with tailored electronic or optical characteristics.

Research on structurally similar compounds provides insights into the potential properties of materials incorporating this molecule. For instance, a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed distinct UV-vis absorption maxima, indicating electronic transitions within the molecule. researchgate.net The absorption spectrum of this related compound showed three maxima at approximately 238, 280, and 350 nm, which were attributed to π → π* and n → π* electronic transitions within the conjugated system of the pyridine ring and the hydrazino group. researchgate.net The position of these absorption bands was found to be sensitive to the polarity of the solvent, suggesting that the electronic properties can be tuned by the local environment. researchgate.net

The electronic properties of hydrazine (B178648) derivatives have been investigated through both experimental and theoretical methods. These studies highlight the significant impact of substituent groups on the reactivity and stability of the compounds, as well as on key molecular parameters like atomic charges, electronic density distributions, and HOMO/LUMO energy levels. By analogy, the methyl group and the hydrazino group in 2-Hydrazino-4-methylpyridine would influence its electronic structure and, consequently, the properties of any material derived from it. The electron-donating nature of the methyl group, for example, could modulate the energy levels of the molecular orbitals.

Furthermore, the electron-withdrawing or -donating ability of substituents on pyridine-based compounds is known to affect their intramolecular charge transfer (ICT) absorption bands and fluorescent emission spectra. mdpi.com This principle could be applied to design materials with specific optical responses by incorporating this compound or its derivatives into larger conjugated systems or polymers. Such materials could find applications in optoelectronics, sensing, and imaging.

Below is a table summarizing the reported spectral data for a structurally similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, which can serve as an indicator of the potential optical properties of materials based on 2-Hydrazino-4-methylpyridine.

| Solvent | Absorption Maxima (λ_max, nm) |

| Dichloromethane | 238, 280, 350 |

| Protic Solvents | Hypsochromic shift of the ~350 nm band |

This table is based on data for a structurally similar compound and is intended to be illustrative of potential optical properties. researchgate.net

Applications in Corrosion Inhibition (e.g., Adsorption Mechanism on Metal Surfaces)

The use of organic compounds as corrosion inhibitors for metals, particularly steel in acidic environments, is a well-established practice. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The molecular structure of this compound makes it a promising candidate for corrosion inhibition.

The primary mechanism of action for organic corrosion inhibitors involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through several modes: electrostatic interaction between the charged metal surface and the charged inhibitor molecule, chemisorption involving the sharing or transfer of electrons from the inhibitor to the metal surface to form a coordinate-type bond, or a combination of both (physisorption and chemisorption).

Hydrazine and its derivatives are known to be effective corrosion inhibitors. nih.govsemanticscholar.org The presence of two nitrogen atoms with lone pairs of electrons in the hydrazino group of 2-Hydrazino-4-methylpyridine allows for strong coordination to metal surfaces. Similarly, the nitrogen atom in the pyridine ring also possesses a lone pair of electrons and can participate in the adsorption process. The presence of multiple adsorption centers in the molecule enhances its ability to form a stable and dense protective layer on the metal.

The adsorption of such inhibitors on a metal surface often follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.gov The effectiveness of hydrazone derivatives as corrosion inhibitors for steel in hydrochloric acid has been demonstrated to reach efficiencies as high as 98%. nih.gov Studies on related pyridine derivatives have also shown high inhibition efficiencies, with some compounds acting as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. wu.ac.th

The adsorption mechanism of pyridine derivatives on steel surfaces has been investigated, and it is generally accepted that the adsorption is a spontaneous process that can involve both physical and chemical interactions. africaresearchconnects.com The formation of a protective film by the inhibitor molecules has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM). wu.ac.th

The table below provides a summary of the inhibition efficiency and adsorption characteristics of some related hydrazine and pyridine derivatives, which can be considered indicative of the potential performance of this compound as a corrosion inhibitor.

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| Hydrazone Derivatives | Carbon Steel | 15 wt.% HCl | 98 | Langmuir |

| Pyridine Schiff Base Derivative | Mild Steel | 1 M HCl | >90 | Langmuir |

| Imidazole-Pyridine Derivative | Mild Steel | 1 M HCl | 97.4 | Langmuir |

This table is based on data for related compounds and is intended to be illustrative of potential corrosion inhibition properties. nih.govwu.ac.thafricaresearchconnects.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles in the synthesis of 2-Hydrazino-4-methylpyridine (B1357133) hydrochloride is a paramount objective for future research. Current synthetic methods, while effective, often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, or generate significant waste. Future investigations should focus on the development of novel synthetic strategies that are not only more efficient in terms of yield and purity but also environmentally benign.

Key research avenues include:

Catalytic Approaches: The exploration of novel catalysts, including heterogeneous, homogeneous, and biocatalysts, could lead to milder reaction conditions, reduced reaction times, and increased selectivity. For instance, developing catalytic systems that can directly and selectively introduce the hydrazino group onto the pyridine (B92270) ring would be a significant advancement.

Flow Chemistry: The application of continuous flow technologies offers advantages such as improved heat and mass transfer, enhanced safety for handling potentially hazardous intermediates, and the potential for process automation and scalability.

Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future work should aim to develop syntheses with higher atom economy, minimizing the formation of byproducts.

Exploration of Novel Derivatization Pathways for Enhanced Properties

The versatility of the hydrazino group in 2-Hydrazino-4-methylpyridine hydrochloride makes it an excellent scaffold for the synthesis of a wide array of derivatives with potentially enhanced biological or material properties. Future research should systematically explore novel derivatization pathways to expand the chemical space accessible from this starting material.

Potential areas for exploration include:

Condensation Reactions: The reaction of the hydrazino group with various carbonyl compounds (aldehydes and ketones) can yield a diverse library of hydrazone derivatives. These derivatives can be screened for a range of biological activities.

Cyclization Reactions: The hydrazino moiety can participate in various cyclization reactions to form heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These heterocyclic cores are prevalent in many biologically active molecules.

N-Acylation and N-Sulfonylation: Modification of the hydrazino group through acylation or sulfonylation can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding or altered pharmacokinetic profiles.

Coordination Chemistry: The nitrogen atoms in the pyridine ring and the hydrazino group can act as ligands for metal ions, opening up possibilities for the synthesis of novel coordination complexes with interesting catalytic, magnetic, or biological properties.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While preliminary studies may indicate certain biological activities for derivatives of this compound, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should employ a combination of biochemical, biophysical, and structural biology techniques to elucidate these interactions.

Key research questions to address include:

Target Identification and Validation: Identifying the specific biomolecular targets (e.g., enzymes, receptors) with which these compounds interact is a critical first step.

Binding Site Characterization: Techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis can provide detailed information about the binding mode and key interactions between the compound and its target protein.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure affect biological activity can provide valuable insights for the design of more potent and selective compounds.

In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the efficacy, metabolism, and distribution of promising compounds in cellular and animal models is essential for translational research.

Design and Synthesis of Advanced Functional Materials

The unique chemical structure of this compound suggests its potential as a building block for the creation of advanced functional materials. The presence of multiple nitrogen atoms makes it an interesting candidate for applications in coordination polymers and metal-organic frameworks (MOFs).

Future research in this area could focus on: